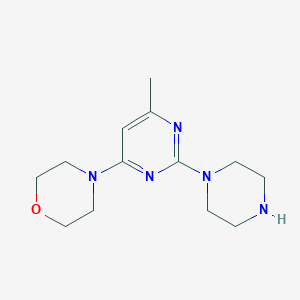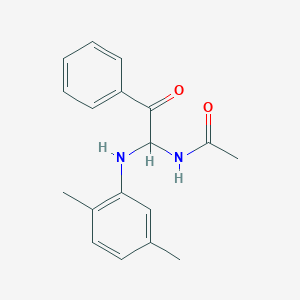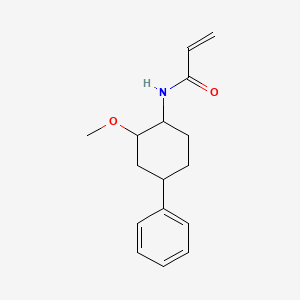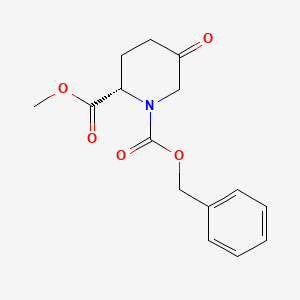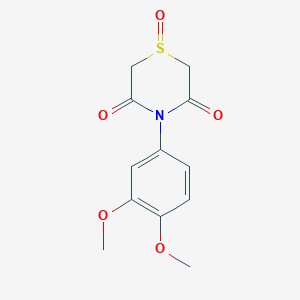
4-(3,4-Dimethoxyphenyl)-1lambda~4~,4-thiazinane-1,3,5-trione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound is a complex organic molecule. It contains a 3,4-dimethoxyphenyl group, which is a common motif in many organic compounds . This group consists of a phenyl ring (a six-membered carbon ring) with two methoxy groups (-OCH3) attached at the 3 and 4 positions .
Synthesis Analysis
While specific synthesis methods for this compound were not found, there are general methods for synthesizing similar compounds. For instance, (3,4-Dimethoxyphenyl)acetonitrile has been used in the synthesis of various compounds . Other methods involve the Povarov reaction or BF3·OEt2-catalyzed cycloaddition .
Molecular Structure Analysis
The molecular structure analysis of similar compounds involves techniques like X-ray crystallography and computational methods like density functional theory (DFT) . These methods help in understanding the 3D structure, bond lengths, bond angles, and other structural parameters .
Chemical Reactions Analysis
The chemical reactions involving similar compounds often involve transformations of functional groups, bond formation, and bond breaking .
Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds can be determined using various techniques. For example, the density, boiling point, vapor pressure, enthalpy of vaporization, flash point, index of refraction, molar refractivity, and other properties can be determined .
科学的研究の応用
Photophysical and Electrochemical Properties
Compounds with dimethoxyphenyl groups have been extensively studied for their photophysical and electrochemical properties. These studies often focus on understanding the absorption, fluorescence, and electron transfer processes in these molecules. Such properties are crucial for applications in organic electronics, photovoltaics, and as fluorescent markers in biological systems. For instance, studies on substituted 1,2-diarylethenes, including those with dimethoxyphenyl groups, explore their solvent polarity-dependent fluorescence, which is indicative of their potential in sensory applications and organic light-emitting diodes (OLEDs) (Singh & Kanvah, 2001).
Antimicrobial and Anti-Proliferative Activities
Chemical derivatives featuring the dimethoxyphenyl group have shown promising antimicrobial and anti-proliferative activities. These compounds are being explored for their potential in creating new antibacterial, antifungal, and cancer-fighting drugs. For example, N-Mannich bases derived from 5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazole-2(3H)-thione exhibit significant inhibitory activities against various pathogenic bacteria and yeast-like fungi. Moreover, some of these compounds have shown potent anti-proliferative activities against different cancer cell lines, highlighting their potential in cancer therapy (Al-Wahaibi et al., 2021).
Novel Synthetic Pathways and Chemical Structures
Research on compounds with the dimethoxyphenyl moiety often involves the development of novel synthetic methods and the discovery of new chemical structures. These efforts not only expand the chemical space for future drug development but also enhance our understanding of molecular interactions and reactivity. For instance, innovative synthetic pathways have led to the creation of unique dimeric bithiophenes with potential antifungal and nematicidal applications, offering new avenues for agricultural and pharmaceutical industries (Wu et al., 2020).
作用機序
Safety and Hazards
将来の方向性
Future research could focus on synthesizing the specific compound “4-(3,4-Dimethoxyphenyl)-1lambda~4~,4-thiazinane-1,3,5-trione” and studying its properties and potential applications. Similar compounds have shown a wide range of biological activities, suggesting potential uses in medicinal chemistry .
特性
IUPAC Name |
4-(3,4-dimethoxyphenyl)-1-oxo-1,4-thiazinane-3,5-dione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO5S/c1-17-9-4-3-8(5-10(9)18-2)13-11(14)6-19(16)7-12(13)15/h3-5H,6-7H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DEHOZCPBPLNSMX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)N2C(=O)CS(=O)CC2=O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![2-[2-(1H-1,3-benzimidazol-2-ylsulfanyl)acetyl]-N-cyclohexyl-1-hydrazinecarbothioamide](/img/structure/B2851222.png)
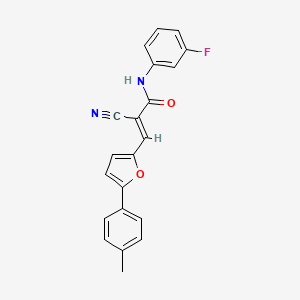
![N-(2,5-dimethylphenyl)-2-[[3-(4-methylphenyl)-4-oxo-5H-pyrimido[5,4-b]indol-2-yl]sulfanyl]acetamide](/img/structure/B2851229.png)
![dimethyl 1-[2-(4-chlorophenyl)-2-oxoethyl]-1H-imidazole-4,5-dicarboxylate](/img/structure/B2851231.png)
![[5-(propan-2-yloxy)-1H-indol-3-yl]methanamine](/img/structure/B2851232.png)

![Tert-butyl 3-(2-thia-5-azabicyclo[2.2.1]heptane-5-carbonyl)piperidine-1-carboxylate](/img/structure/B2851235.png)
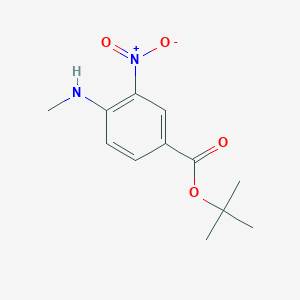
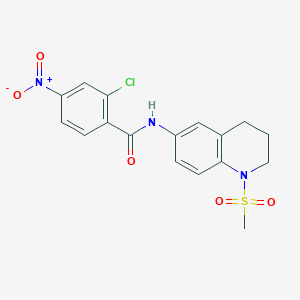
![3-{7-[(4-bromobenzyl)oxy]-4,8-dimethyl-2-oxo-2H-chromen-3-yl}propanoic acid](/img/structure/B2851240.png)
